molecular formula C10H9FO B12070390 2-Ethoxy-1-ethynyl-3-fluoro-benzene

2-Ethoxy-1-ethynyl-3-fluoro-benzene

Cat. No.: B12070390
M. Wt: 164.18 g/mol
InChI Key: XHNOVLHXQUGLQY-UHFFFAOYSA-N
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Description

2-Ethoxy-1-ethynyl-3-fluoro-benzene is an organic compound with the molecular formula C10H9FO It is a derivative of benzene, where the benzene ring is substituted with ethoxy, ethynyl, and fluoro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-1-ethynyl-3-fluoro-benzene typically involves the following steps:

    Starting Materials: The synthesis begins with a benzene derivative that has a fluoro substituent.

    Ethoxylation: The ethoxy group can be introduced via a nucleophilic substitution reaction, where an ethoxide ion reacts with the benzene derivative.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as ensuring cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques such as chromatography might be employed.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-1-ethynyl-3-fluoro-benzene can undergo various chemical reactions, including:

    Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, where an electrophile replaces a hydrogen atom on the ring.

    Nucleophilic Substitution: The ethoxy group can be a site for nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the substituents.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., Br2, Cl2) and nitrating agents (e.g., HNO3/H2SO4).

    Nucleophilic Substitution: Reagents such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) can be used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic aromatic substitution with bromine would yield a brominated derivative of this compound.

Scientific Research Applications

2-Ethoxy-1-ethynyl-3-fluoro-benzene has several applications in scientific research:

    Organic Synthesis: It can be used as a building block for the synthesis of more complex organic molecules.

    Pharmaceuticals: The compound’s unique structure may make it a candidate for drug development, particularly in designing molecules with specific biological activities.

    Materials Science: It can be used in the development of new materials with unique properties, such as polymers or liquid crystals.

    Fluorescent Probes: Due to its fluorine content, it can be used in the design of fluorescent probes for imaging and sensing applications.

Mechanism of Action

The mechanism of action of 2-Ethoxy-1-ethynyl-3-fluoro-benzene depends on its specific application

    Binding to Receptors: It can bind to specific receptors or enzymes, altering their activity.

    Electron Donor-Acceptor Interactions: The ethynyl and fluoro groups can participate in electron donor-acceptor interactions, affecting the compound’s reactivity and interactions with other molecules.

    Fluorescence: The presence of the fluoro group can enhance the compound’s fluorescence properties, making it useful in imaging applications.

Comparison with Similar Compounds

Similar Compounds

    1-Ethoxy-3-fluoro-benzene: Lacks the ethynyl group, making it less reactive in certain types of chemical reactions.

    2-Ethynyl-1-fluoro-benzene: Lacks the ethoxy group, which may affect its solubility and reactivity.

    3-Fluorostyrene: Contains a vinyl group instead of an ethynyl group, leading to different reactivity and applications.

Uniqueness

2-Ethoxy-1-ethynyl-3-fluoro-benzene is unique due to the combination of its substituents. The presence of both ethoxy and ethynyl groups, along with the fluoro substituent, provides a unique set of chemical properties that can be exploited in various applications. This combination allows for a range of chemical reactions and interactions that are not possible with simpler benzene derivatives.

Properties

Molecular Formula

C10H9FO

Molecular Weight

164.18 g/mol

IUPAC Name

2-ethoxy-1-ethynyl-3-fluorobenzene

InChI

InChI=1S/C10H9FO/c1-3-8-6-5-7-9(11)10(8)12-4-2/h1,5-7H,4H2,2H3

InChI Key

XHNOVLHXQUGLQY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC=C1F)C#C

Origin of Product

United States

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